REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:5]([C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[OH:6])[CH:3]=[CH2:4].Br[CH2:15]Br>CCOCC.[Zn].[Cu]Cl>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([CH:5]([OH:6])[CH:2]([CH:3]2[CH2:15][CH2:4]2)[CH3:1])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
63.68 g
|
Type
|
reactant
|
Smiles
|
CC(C=C)C(O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
45.5 mL
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
84.75 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
copper(I) chloride
|
Quantity
|
12.83 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a sonic bath for 31/2 hours
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Duration
|
2 h
|
Type
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FILTRATION
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Details
|
The mixture was then filtered (celite)
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Type
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ADDITION
|
Details
|
the filtrate poured into 2M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether
|
Type
|
WASH
|
Details
|
the combined extracts washed with water, saturated aqueous sodium bicarbonate solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(C)C1CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.72 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |